![molecular formula C6H6F4O3 B8787220 2,2-Difluoropropionic anhydride CAS No. 173900-46-4](/img/structure/B8787220.png)
2,2-Difluoropropionic anhydride
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Overview
Description
2,2-Difluoropropionic anhydride is a chemical compound with the formula C6H6F4O3 . It is also known as 2,2-Difluoropropanoyl 2,2-difluoropropanoate . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Synthesis Analysis
The synthesis of this compound involves the coupling of miscellaneous amines and acids . For instance, 2,2-difluoro-N-(naphthalen-1-ylmethyl)propanamide was prepared using 1-naphthylmethylamine and 2,2-difluoropropionic acid with an activation time of 30 minutes .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H6F4O3 . Its molecular weight is 110.06 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are related to the formation of mixed anhydrides . For example, the solution of 2,2-difluoropropionic acid in ethyl acetate leads to mixed anhydride formation at 0 °C .Physical And Chemical Properties Analysis
This compound is a combustible liquid . It has a molecular weight of 110.06 g/mol .Mechanism of Action
The mechanism of action for anhydrides, including 2,2-Difluoropropionic anhydride, involves nucleophilic attack on the carbonyl and removal of the leaving group . This process is facilitated by the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .
Safety and Hazards
2,2-Difluoropropionic anhydride is classified as a combustible liquid. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
CAS RN |
173900-46-4 |
---|---|
Molecular Formula |
C6H6F4O3 |
Molecular Weight |
202.10 g/mol |
IUPAC Name |
2,2-difluoropropanoyl 2,2-difluoropropanoate |
InChI |
InChI=1S/C6H6F4O3/c1-5(7,8)3(11)13-4(12)6(2,9)10/h1-2H3 |
InChI Key |
XKJXNFVMEATXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(=O)C(C)(F)F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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